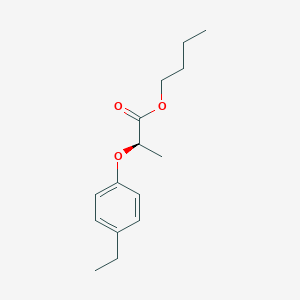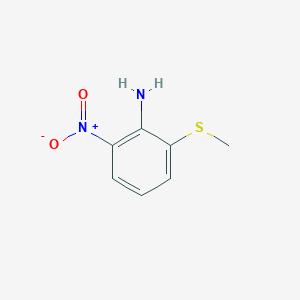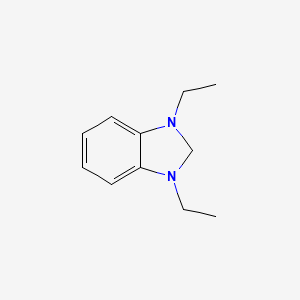![molecular formula C8H14N2O3 B12578349 5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid CAS No. 188780-43-0](/img/structure/B12578349.png)
5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a keto group, and an isopropylamino group attached to a pentenoic acid backbone. Its molecular formula is C8H14N2O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid typically involves the reaction of methyl 5-amino-5-oxo-4-[(propan-2-yl)amino]pentanoate with sodium hydroxide in tetrahydrofuran at 40°C for 2 hours . The reaction mixture is then monitored by thin-layer chromatography. After the reaction is complete, the solution is concentrated and diluted with water, and the pH is adjusted to three by adding hydrochloric acid solution. The mixture is extracted with ethyl acetate, washed with brine, and the organic layer is concentrated under reduced pressure. The residue is purified by column chromatography using dichloromethane and methanol (15:1, v/v). Crystals of the compound are obtained by slow evaporation of the mixed solution at room temperature after a week .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-5-oxo-4-[(methyl)amino]pent-3-enoic acid
- 5-Amino-5-oxo-4-[(ethyl)amino]pent-3-enoic acid
- 5-Amino-5-oxo-4-[(butyl)amino]pent-3-enoic acid
Uniqueness
5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Propiedades
Número CAS |
188780-43-0 |
|---|---|
Fórmula molecular |
C8H14N2O3 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
5-amino-5-oxo-4-(propan-2-ylamino)pent-3-enoic acid |
InChI |
InChI=1S/C8H14N2O3/c1-5(2)10-6(8(9)13)3-4-7(11)12/h3,5,10H,4H2,1-2H3,(H2,9,13)(H,11,12) |
Clave InChI |
NLWXGLKJZHQHOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=CCC(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


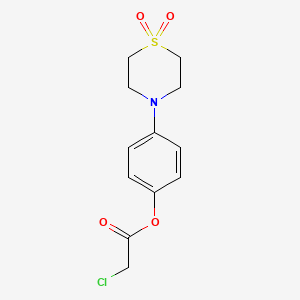

![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
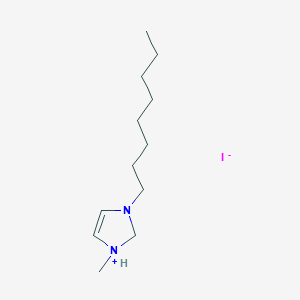
![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)
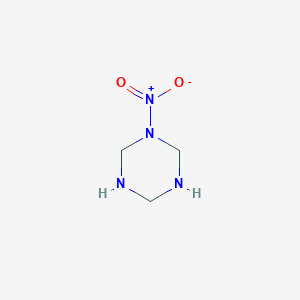
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
